2-(2-methyl-1H-imidazol-1-yl)-5-nitrobenzonitrile
Description
Properties
IUPAC Name |
2-(2-methylimidazol-1-yl)-5-nitrobenzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4O2/c1-8-13-4-5-14(8)11-3-2-10(15(16)17)6-9(11)7-12/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYCFIEBHYMQPLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=C(C=C(C=C2)[N+](=O)[O-])C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(2-methyl-1H-imidazol-1-yl)-5-nitrobenzonitrile typically involves the reaction of 2-methylimidazole with 5-nitrobenzonitrile under specific conditions. One common method involves the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, where the imidazole nitrogen attacks the nitrile carbon, leading to the formation of the desired product .
Industrial production methods for imidazole derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields .
Chemical Reactions Analysis
2-(2-methyl-1H-imidazol-1-yl)-5-nitrobenzonitrile can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The nitrile group can be reduced to an amine using reagents like lithium aluminum hydride.
Substitution: The imidazole ring can undergo electrophilic substitution reactions, where electrophiles such as halogens can replace hydrogen atoms on the ring
Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, lithium aluminum hydride, and halogens. The major products formed from these reactions include amino derivatives, amine derivatives, and halogenated imidazoles .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that compounds similar to 2-(2-methyl-1H-imidazol-1-yl)-5-nitrobenzonitrile exhibit antimicrobial properties. These compounds are being investigated for their efficacy against various pathogens, including bacteria and fungi. A study demonstrated that derivatives of this compound showed promising results in inhibiting the growth of resistant bacterial strains.
Case Study: Antibacterial Efficacy
A recent study evaluated the antibacterial activity of several nitro-substituted imidazoles, including 2-(2-methyl-1H-imidazol-1-yl)-5-nitrobenzonitrile. The compound was tested against Staphylococcus aureus and Escherichia coli, showing a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, indicating significant antibacterial potential.
Biochemical Research
Proteomics Research
The compound is utilized in proteomics as a biochemical tool for studying protein interactions and functions. Its ability to modify proteins can help elucidate mechanisms of action in various biological pathways.
Data Table: Proteomic Applications
| Application | Description | Reference |
|---|---|---|
| Protein Modification | Used to label or modify proteins for analysis | SCBT Product Data |
| Interaction Studies | Investigates protein-protein interactions | VWR Product Data |
Material Science
Polymer Chemistry
In material science, 2-(2-methyl-1H-imidazol-1-yl)-5-nitrobenzonitrile is being explored for its potential use in synthesizing new polymers with enhanced properties. Its nitro group can facilitate polymerization reactions, leading to materials with unique thermal and mechanical properties.
Environmental Applications
Analytical Chemistry
The compound is also being studied for its utility in environmental monitoring and analysis. Its stability and reactivity make it suitable for detecting pollutants or hazardous substances in various matrices.
Mechanism of Action
The mechanism of action of 2-(2-methyl-1H-imidazol-1-yl)-5-nitrobenzonitrile involves its interaction with specific molecular targets. In biological systems, imidazole derivatives can inhibit the activity of enzymes by binding to their active sites. This can lead to the disruption of essential biochemical pathways, resulting in antimicrobial or anticancer effects. The nitro group can also undergo bioreduction to form reactive intermediates that can damage cellular components .
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s uniqueness lies in the strategic placement of substituents. Below is a comparative analysis with key analogues:
Physicochemical Properties
- Solubility : The nitrile and nitro groups reduce aqueous solubility compared to carboxylic acid or amine-containing analogues (e.g., ).
- Melting Point : Higher melting points (e.g., 119–121°C for imidazole derivatives ) are observed due to strong dipole interactions from nitro and nitrile groups.
- Stability : Nitriles exhibit greater hydrolytic stability than esters (e.g., ), making the target compound suitable for oral formulations.
Biological Activity
2-(2-Methyl-1H-imidazol-1-yl)-5-nitrobenzonitrile is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological evaluations, and the implications of its activity against various biological targets.
- Molecular Formula : C₁₁H₈N₄O₂
- CAS Number : 1114597-20-4
- Molecular Weight : 224.21 g/mol
Synthesis
The synthesis of 2-(2-methyl-1H-imidazol-1-yl)-5-nitrobenzonitrile typically involves multi-step organic reactions, including the formation of the imidazole ring and subsequent nitration and benzonitrile formation. Detailed synthetic routes can vary, but they generally adhere to established protocols in organic synthesis.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of 2-(2-methyl-1H-imidazol-1-yl)-5-nitrobenzonitrile against various bacterial strains. The compound exhibited significant activity against both Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These results indicate that the compound could serve as a lead structure for developing new antimicrobial agents .
Cytotoxicity Studies
In vitro cytotoxicity assays have demonstrated that 2-(2-methyl-1H-imidazol-1-yl)-5-nitrobenzonitrile exhibits selective cytotoxic effects on cancer cell lines, particularly those associated with solid tumors.
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung cancer) | 12.5 |
| MCF7 (Breast cancer) | 10.0 |
| HeLa (Cervical cancer) | 15.0 |
The compound showed a higher potency compared to standard chemotherapeutic agents, suggesting its potential as an anticancer drug .
The proposed mechanism of action involves the inhibition of key enzymes involved in cellular proliferation and survival pathways. Molecular docking studies suggest that the compound binds effectively to targets such as topoisomerases and kinases, which are critical in cancer cell metabolism .
Case Studies
A notable case study highlighted the efficacy of 2-(2-methyl-1H-imidazol-1-yl)-5-nitrobenzonitrile in a preclinical model of breast cancer. Treatment with this compound resulted in a significant reduction in tumor size compared to control groups, demonstrating its potential for therapeutic use.
Q & A
Q. How can researchers optimize the synthesis of 2-(2-methyl-1H-imidazol-1-yl)-5-nitrobenzonitrile to improve yield and purity?
- Methodological Answer : The synthesis can be optimized by adapting Friedel-Crafts acylation protocols (as demonstrated in nitrobenzoic acid derivatives) . Key steps include:
- Using AlCl₃ as a catalyst for electrophilic substitution to position the nitro group.
- Employing hydrazine hydrate in dimethylformamide (DMF) for ring closure and nitro group reduction, ensuring stoichiometric control to minimize side reactions .
- Purification via column chromatography with silica gel, followed by recrystallization in ethanol to enhance purity. Monitor reaction progress using thin-layer chromatography (TLC) with UV visualization.
Q. What spectroscopic techniques are most effective for confirming the structure of 2-(2-methyl-1H-imidazol-1-yl)-5-nitrobenzonitrile?
- Methodological Answer :
- 1H/13C NMR : Assign peaks to confirm the imidazole proton environment (δ 2.4–2.6 ppm for methyl groups) and nitrile signals (C≡N stretching at ~2230 cm⁻¹ in IR) .
- Elemental Analysis : Validate empirical formula (C₁₁H₉N₃O₂) by comparing calculated vs. experimental C, H, and N percentages (deviation <0.3%) .
- Melting Point : Compare observed melting points (e.g., 189–192°C for analogous compounds) to literature values to assess purity .
Advanced Research Questions
Q. What are the best practices for determining the crystal structure of this compound using X-ray diffraction?
- Methodological Answer :
- Data Collection : Use a single-crystal X-ray diffractometer with Mo-Kα radiation (λ = 0.71073 Å). Ensure crystal quality by slow evaporation from DMSO/ethanol mixtures .
- Refinement : Employ SHELXL for small-molecule refinement, leveraging its robust handling of high-resolution data and twinning corrections. Use SHELXS/SHELXD for phase determination in challenging cases .
- Validation : Cross-check thermal displacement parameters (Ueq) and residual electron density maps to confirm absence of disorder. Publish CIF files with deposition codes (e.g., CCDC) for reproducibility .
Q. How can the reaction mechanism of imidazole ring formation in this compound be investigated?
- Methodological Answer :
- Kinetic Studies : Monitor intermediate formation via in-situ FTIR or HPLC, focusing on the condensation of 2-methylimidazole with 5-nitrobenzonitrile precursors.
- Computational Modeling : Use DFT calculations (e.g., Gaussian09) to map energy profiles of key steps, such as nucleophilic attack at the nitrile carbon .
- Isotopic Labeling : Introduce ¹⁵N labels in the imidazole precursor to track nitrogen incorporation via NMR or mass spectrometry .
Q. How can researchers design experiments to assess the biological activity of this compound?
- Methodological Answer :
- Antiglycation Assays : Adapt protocols from metronidazole derivatives by incubating the compound with bovine serum albumin (BSA) and methylglyoxal. Measure advanced glycation end-products (AGEs) via fluorescence (λex = 370 nm, λem = 440 nm) .
- Cytotoxicity Screening : Use HUVEC or BJ fibroblast cell lines. Culture cells in DMEM + 10% FBS, and assess viability via MTT assays after 48-hour exposure (IC₅₀ calculation) .
- Molecular Docking : Model interactions with target proteins (e.g., aldose reductase for antiglycation) using AutoDock Vina. Validate poses with MD simulations (GROMACS) .
Data Contradictions and Resolution
Q. How should researchers address discrepancies in reported melting points or spectral data for this compound?
- Methodological Answer :
- Reproducibility Checks : Synthesize the compound using multiple routes (e.g., microwave-assisted vs. conventional heating) to isolate batch-specific variations .
- Interlaboratory Validation : Collaborate with independent labs to compare NMR (500 MHz vs. 300 MHz) and XRD datasets. Use statistical tools (e.g., R-factor comparisons) to identify systematic errors .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
